Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate
Description
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate (molecular formula: C₁₄H₁₃BrN₂O₄, molecular weight: 369.18 g/mol) is a brominated aromatic ester featuring a pyridine ring substituted at the 5-position with bromine and a benzoate ester backbone modified with a methoxymethoxy group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and heterocyclic scaffolds . Its structural complexity arises from the combination of electron-withdrawing (bromine) and electron-donating (methoxymethoxy) groups, which influence its reactivity and solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
The compound is cataloged as a building block by Enamine Ltd, highlighting its relevance in combinatorial chemistry and fragment-based drug discovery . Its synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions to introduce the bromopyridinyl moiety, followed by esterification or protection/deprotection strategies for functional group installation.
Properties
IUPAC Name |
methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-9-21-14-7-10(15(18)20-2)3-5-12(14)13-6-4-11(16)8-17-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGSFJOQKPYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by esterification and methoxymethylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- *Solubility data inferred from functional group polarity and experimental conditions in cited references.
Key Observations :
Core Structure Differences :
- The target compound features a benzoate ester backbone, while the pyrimidine derivative in has a chloropyrimidine core, and the compound in utilizes a benzimidazole-sulfonyl scaffold. These differences impact electronic properties and binding affinities in biological targets.
Bromine Substitution :
- Bromine at the pyridine/pyrimidine 5-position (target compound and ) enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the benzimidazole analog lacks halogenation, relying instead on sulfonyl groups for reactivity.
Solubility and Bioavailability :
- The methoxymethoxy group in the target compound improves solubility in polar aprotic solvents compared to the less-polar chloropyrimidine in . The sodium salt in exhibits high aqueous solubility, making it suitable for pharmaceutical formulations.
Synthetic Utility :
- The target compound’s ester group allows facile hydrolysis to carboxylic acids for further derivatization, whereas the sulfonyl moiety in is more resistant to nucleophilic attack, limiting downstream modifications.
Biological Activity
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and research findings.
Chemical Structure and Synthesis
This compound features a brominated pyridine moiety, a methoxymethoxy group, and a benzoate ester. The compound is synthesized through a series of chemical reactions:
- Bromination : Introduction of the bromine atom at the 5-position of the pyridine ring.
- Methoxymethylation : Addition of the methoxymethoxy group.
- Esterification : Formation of the benzoate ester from methyl benzoate.
These reactions typically require specific reagents and conditions to optimize yield and purity, often involving catalysts and controlled environments.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves interference with cellular signaling pathways and apoptosis induction.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis .
The mechanism through which this compound exerts its biological effects is primarily attributed to its structural features:
- The bromine atom enhances the compound's reactivity, allowing it to interact effectively with biological targets.
- The methoxymethoxy group may influence binding affinity and specificity towards enzymes or receptors involved in disease processes.
These interactions can modulate various biochemical pathways, leading to the observed therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(5-bromopyridin-2-yl)benzoate | Lacks methoxymethoxy group | Reduced reactivity |
| Methyl 4-(5-chloropyridin-2-yl)-3-(methoxymethoxy)benzoate | Chlorine instead of bromine | Altered binding properties |
| Methyl 4-(5-bromopyridin-2-yl)-3-hydroxybenzoate | Hydroxy group instead of methoxymethoxy | Different pharmacological profile |
This comparison illustrates how variations in functional groups can significantly affect a compound's reactivity and biological properties.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- In vitro Studies : Experiments on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis at certain concentrations.
- Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit MMPs, showing significant inhibitory activity compared to controls.
- Animal Models : Preliminary in vivo studies are underway to evaluate the therapeutic potential of this compound in models of inflammation and cancer, aiming to establish dosage efficacy and safety profiles.
Q & A
What are the common synthetic routes for preparing Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging the bromine atom at the pyridine ring for cross-coupling reactivity. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO is often employed to facilitate deprotonation and intermediate stabilization . Optimization involves monitoring reaction temperature (80–120°C), stoichiometric ratios of reactants, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is enhanced via column chromatography using gradients of ethyl acetate/hexane.
How can the structure of this compound be rigorously characterized, and what analytical techniques are critical for resolving ambiguities?
Basic Research Question
Key techniques include:
- X-ray crystallography : For unambiguous confirmation of molecular geometry and substituent positioning. SHELX programs are widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to assign methoxymethoxy and ester groups (e.g., δ ~3.3–3.5 ppm for methoxy protons).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (C₁₅H₁₄BrNO₄; theoretical MW: 368.18 g/mol).
Discrepancies in NOESY or COSY correlations may indicate rotational barriers or steric hindrance, necessitating DFT calculations for validation.
What role does the bromine substituent play in modifying the compound’s reactivity, and how does this influence downstream applications?
Advanced Research Question
The bromine atom at the pyridine’s 5-position serves as a site for cross-coupling (e.g., Buchwald-Hartwig amination or Sonogashira reactions), enabling functionalization for drug discovery or materials science . However, steric effects from the methoxymethoxy group may slow kinetics. Competitive pathways (e.g., debromination under strong bases) require careful monitoring via LC-MS. Contradictions in reactivity (e.g., unexpected byproducts) should be analyzed using kinetic isotope effects or isotopic labeling .
How does the methoxymethoxy protecting group affect the compound’s stability under acidic, basic, or thermal conditions?
Advanced Research Question
The methoxymethoxy group is acid-labile, with hydrolysis rates dependent on pH and temperature. Stability studies (TGA/DSC) reveal decomposition above 150°C. In basic conditions (pH > 10), ester hydrolysis competes with methoxymethoxy cleavage, necessitating orthogonal protection strategies. Contrasting data on stability (e.g., unexpected retention in basic media) may arise from intramolecular hydrogen bonding, validated via IR spectroscopy or computational models .
What computational methods are suitable for predicting the compound’s electronic properties and interaction with biological targets?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO energies for redox behavior and charge distribution. Molecular docking (AutoDock Vina) assesses binding affinities to enzymes like kinases or cytochrome P450, but discrepancies between in silico and experimental IC₅₀ values may arise from solvation effects or protein flexibility. MD simulations (>100 ns) resolve such conflicts by modeling dynamic interactions .
How can researchers address contradictions between theoretical and experimental data in reactivity or spectroscopic profiles?
Advanced Research Question
Discrepancies often stem from solvent effects, crystal packing forces (in XRD), or unaccounted transition states. Strategies include:
- Re-evaluating NMR assignments using 2D techniques (HSQC, HMBC).
- Repeating crystallography under varied conditions (low-temperature data collection).
- Comparing computed IR spectra (Gaussian) with experimental data to identify overlooked conformers .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Advanced Research Question
While the compound lacks chiral centers, byproducts from ester hydrolysis or cross-coupling may introduce impurities. Scalability requires optimizing catalyst loading (e.g., Pd nanoparticles for heterogeneous catalysis) and solvent recovery. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progression, and DOE (Design of Experiments) identifies critical parameters (e.g., agitation rate for immiscible phases) .
How does the compound’s solubility profile impact formulation for biological assays?
Advanced Research Question
The ester and aromatic groups confer low aqueous solubility, necessitating DMSO or cyclodextrin-based formulations. Conflicting solubility data (e.g., pH-dependent precipitation) are resolved via phase diagrams and dynamic light scattering (DLS). For in vivo studies, prodrug strategies (e.g., esterase-labile modifications) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
